Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate
Brand Name: Vulcanchem
CAS No.: 97404-10-9
VCID: VC17023699
InChI: InChI=1S/C25H53O10P.2K/c1-25(2)11-9-7-5-3-4-6-8-10-12-29-13-14-30-15-16-31-17-18-32-19-20-33-21-22-34-23-24-35-36(26,27)28;;/h25H,3-24H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2
SMILES:
Molecular Formula: C25H51K2O10P
Molecular Weight: 620.8 g/mol

Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate

CAS No.: 97404-10-9

Cat. No.: VC17023699

Molecular Formula: C25H51K2O10P

Molecular Weight: 620.8 g/mol

* For research use only. Not for human or veterinary use.

Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate - 97404-10-9

Specification

CAS No. 97404-10-9
Molecular Formula C25H51K2O10P
Molecular Weight 620.8 g/mol
IUPAC Name dipotassium;2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate
Standard InChI InChI=1S/C25H53O10P.2K/c1-25(2)11-9-7-5-3-4-6-8-10-12-29-13-14-30-15-16-31-17-18-32-19-20-33-21-22-34-23-24-35-36(26,27)28;;/h25H,3-24H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2
Standard InChI Key SSXBXUNMIKCYHB-UHFFFAOYSA-L
Canonical SMILES CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+]

Introduction

Nomenclature and Identifiers

Systematic and Common Names

The compound’s IUPAC name, dipotassium 2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate, systematically describes its ethoxylated alkyl chain and phosphate group . The numerical prefix 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl denotes a 34-carbon backbone (triacontyl) with six ether oxygen atoms at positions 3, 6, 9, 12, 15, and 18, plus a methyl branch at carbon 29. Alternative identifiers include the CAS registry number 97404-10-9, EC number 306-773-3, and DSSTox Substance ID DTXSID20242945 .

Structural and Molecular Descriptors

The SMILES notation CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+] encapsulates its topology: a methyl-branched dodecyl group (11-methyldodecoxy) connected via six ethoxy units to a phosphate group . The InChIKey SSXBXUNMIKCYHB-UHFFFAOYSA-L provides a unique fingerprint for database searches. Computed properties include a topological polar surface area of 128 Ų, indicative of high hydrophilicity, and 29 rotatable bonds, suggesting significant conformational flexibility .

PropertyValueReference
Molecular FormulaC25H51K2O10P\text{C}_{25}\text{H}_{51}\text{K}_{2}\text{O}_{10}\text{P}
Molecular Weight620.8 g/mol
Hydrogen Bond Acceptors10
Rotatable Bonds29
Topological Polar Surface Area128 Ų

Molecular Structure and Conformation

2D Structural Features

The compound’s 2D structure comprises three segments:

  • A methyl-branched alkyl chain (11-methyldodecoxy) providing hydrophobicity.

  • A hexaethoxy spacer (-OCH2CH2-O-)6 enhancing solubility and flexibility.

  • A terminal phosphate group (-OPO3K2) conferring ionic character .

This amphiphilic design suggests surfactant-like behavior, enabling interactions at oil-water interfaces. The methyl branch at carbon 29 introduces steric hindrance, potentially affecting packing efficiency in micellar or bilayer formations .

3D Conformational Challenges

PubChem notes that 3D conformer generation is disallowed due to the compound’s excessive flexibility and unsupported MMFF94s parameters . Molecular dynamics simulations would be required to model its conformational space, though the six ethoxy units likely adopt helical or zigzag arrangements in solution.

Physicochemical Properties

Solubility and Partitioning

With a logP value uncalculated, solubility can be inferred from structural analogs. The hexaethoxy chain enhances water solubility compared to non-ethoxylated phosphates, while the alkyl chain promotes lipid affinity. This balance suggests utility in emulsification or detergent formulations .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable, computational predictions highlight key features:

  • Phosphate group: Strong IR absorbance near 1250–1050 cm⁻¹ (P=O stretch) and 900–800 cm⁻¹ (P-O-C stretch).

  • Ethoxy units: C-O-C stretching vibrations ~1120 cm⁻¹.

  • Methyl branch: ¹H NMR signals at δ 0.8–1.0 ppm for the terminal CH3 group .

Synthesis and Industrial Relevance

Hypothesized Synthesis Pathway

  • Alkoxylation: Reaction of 11-methyldodecanol with ethylene oxide to form the hexaethoxylated intermediate.

  • Phosphorylation: Treatment with phosphorus oxychloride (POCl3) to install the phosphate ester.

  • Neutralization: Reaction with potassium hydroxide to yield the dipotassium salt .

Related Compounds and Analogues

  • Parent compound: CID 44152752 (acid form, lacking potassium) .

  • PFAS analogs: Fluorinated surfactants like 6:2 fluorotelomer sulfonates share similar amphiphilic designs but pose greater environmental concerns .

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